

Application Note: Comprehensive Characterization of 8-Bromotheobromine for Pharmaceutical Development

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Compound of Interest

Compound Name: 8-Bromo-3,7-dimethyl-3,7-dihydro-1*h*-purine-2,6-dione

Cat. No.: B1269959

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Introduction: The Need for Rigorous Characterization

8-Bromotheobromine, a brominated derivative of the natural xanthine alkaloid theobromine, serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its utility in drug discovery, particularly in the development of adenosine receptor antagonists and phosphodiesterase inhibitors, necessitates a thorough and unambiguous characterization of its identity, purity, and stability.[1] The presence of impurities, isomers, or degradation products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides a suite of robust analytical techniques and detailed protocols for the comprehensive characterization of 8-bromotheobromine. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each method is a self-validating system. The protocols are designed for researchers, quality control analysts, and drug development professionals to establish the quality and consistency of 8-bromotheobromine.

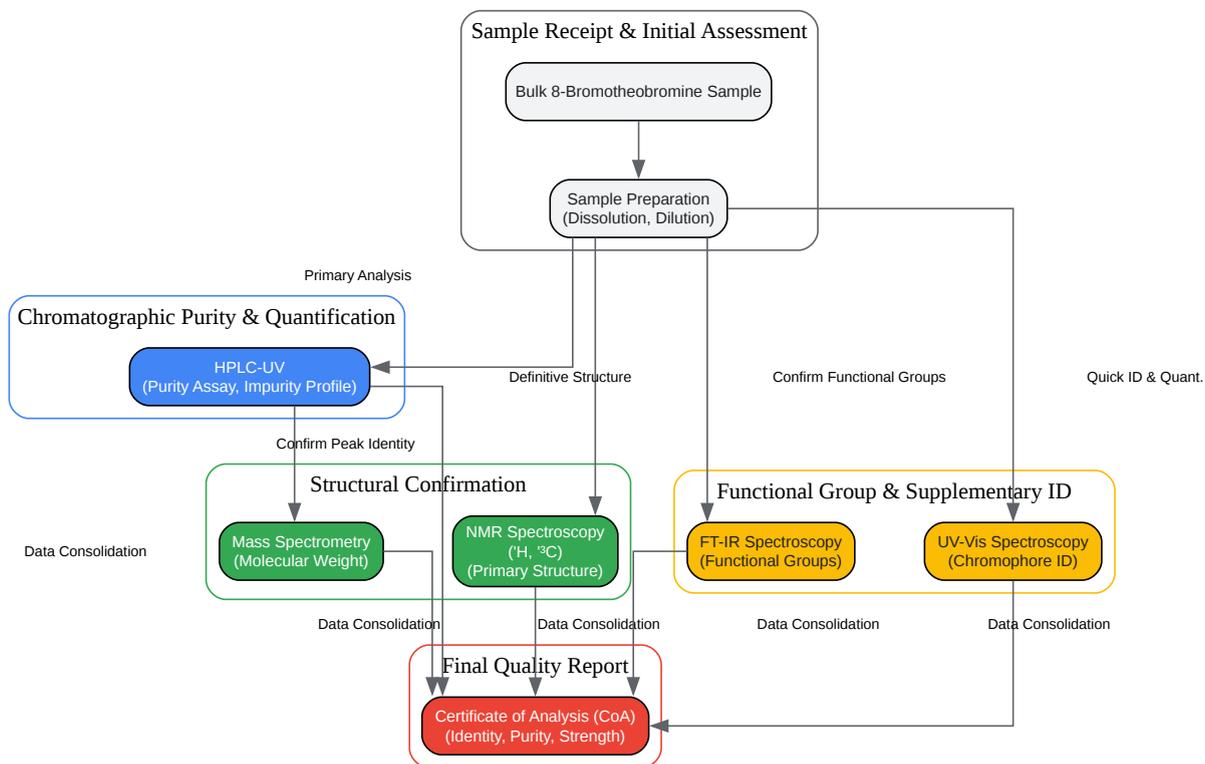
Physicochemical Properties of 8-Bromotheobromine

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

Property	Value	Source
Chemical Formula	C ₇ H ₇ BrN ₄ O ₂	N/A
Molecular Weight	259.06 g/mol	N/A
Appearance	Expected to be an off-white to pale yellow solid	General Knowledge
Solubility	Limited solubility in water, soluble in organic solvents like DMSO and DMF.[4]	Theobromine Analogy[4]
Melting Point	High, expected to be similar to or higher than theobromine (357 °C).[1][4]	Theobromine Analogy[1][4]

Overall Analytical Workflow

A multi-technique approach is required for full characterization. The following workflow ensures orthogonality, where different techniques provide complementary information, leading to a high-confidence assessment of the material's quality.



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Caption: Integrated workflow for 8-bromotheobromine characterization.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like 8-bromotheobromine.[5][6] Its high resolution allows for the separation of the main component from process-related impurities and degradation products.[2][7]

Technique Principle: Reversed-Phase HPLC-UV

Causality: 8-bromotheobromine is a moderately polar molecule. Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal separation mode. The molecule is retained on the column and elutes based on its hydrophobicity. Detection is achieved using a UV detector, as the purine ring system contains a strong chromophore.[5]

Detailed Protocol: HPLC Purity Assay

Instrumentation and Consumables:

- HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.
- Formic acid (FA), analytical grade.
- 8-bromotheobromine reference standard.

Protocol Steps:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Scientist's Note: The acidic modifier (formic acid) improves peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.

- Standard Preparation:
 - Accurately weigh approximately 10 mg of the 8-bromotheobromine reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
- Sample Preparation:
 - Prepare the sample to be tested at the same concentration (100 µg/mL) as the standard, using the same diluent.
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in the table below.
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Analysis Sequence:
 - Inject a blank (diluent) to ensure no system contamination.
 - Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).
 - Inject the sample solution.
- Data Processing:
 - Identify the 8-bromotheobromine peak in the sample chromatogram by comparing its retention time to that of the standard.
 - Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table of HPLC Parameters:

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Industry standard for reversed-phase separation of small molecules.
Mobile Phase	A: 0.1% FA in H ₂ O; B: 0.1% FA in ACN	Provides good selectivity for xanthine derivatives.[8]
Gradient	0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B	A gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 $^{\circ}$ C	Maintains consistent retention times and improves peak shape.
Injection Vol.	10 μ L	A small volume minimizes potential peak distortion.
Detection	UV at 273 nm	Xanthine derivatives exhibit strong absorbance near this wavelength.

Structural Elucidation and Confirmation

While HPLC provides purity data, it does not confirm the molecular structure. A combination of Mass Spectrometry and NMR Spectroscopy is required for unambiguous identification.[2]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular weight.

Protocol: Direct Infusion ESI-MS

- **Sample Preparation:** Prepare a dilute solution of 8-bromotheobromine (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
- **Analysis:** Infuse the sample directly into the ESI source. Acquire data in positive ion mode.
- **Interpretation:** Look for the protonated molecule $[M+H]^+$. Given the two stable isotopes of bromine (^{79}Br and ^{81}Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 Da will be observed.

Expected MS Data:

Ion	Calculated m/z (^{79}Br)	Calculated m/z (^{81}Br)	Expected Observation
$[M+H]^+$	258.98	260.98	A pair of peaks at ~259.0 and ~261.0 with ~1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of atoms (specifically ^1H and ^{13}C), allowing for the complete mapping of the molecular skeleton. It is the most powerful technique for definitive structural elucidation.

Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of 8-bromotheobromine in ~0.7 mL of a deuterated solvent, such as DMSO- d_6 . Note: DMSO- d_6 is often used for xanthine derivatives due to their good solubility in this solvent.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Acquisition:** Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.

- Interpretation: Analyze chemical shifts (δ), integration (for ^1H), and multiplicities to assign signals to the corresponding atoms in the structure. The spectrum should be consistent with the 8-bromo substituted theobromine structure.

Predicted NMR Data (in DMSO- d_6):

Assignment	^1H δ (ppm)	^{13}C δ (ppm)	Rationale
N-CH ₃ (N3)	~3.2-3.4	~28-30	Typical chemical shift for N-methyl groups on the purine ring.[9]
N-CH ₃ (N7)	~3.7-3.9	~33-35	N7-methyl is typically downfield compared to N1/N3 methyls.[9]
C8-H	Absent	N/A	The proton at the C8 position is replaced by bromine.
C2 (C=O)	N/A	~151-153	Carbonyl carbon chemical shift.
C6 (C=O)	N/A	~155-157	Carbonyl carbon chemical shift.
C4	N/A	~148-150	Quaternary sp ² carbon.
C5	N/A	~106-108	Quaternary sp ² carbon.
C8-Br	N/A	~115-120	The C-Br bond will significantly shift this carbon's resonance compared to the C-H in theobromine.

Supplementary Identification Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid 8-bromotheobromine powder directly onto the ATR crystal.
- **Analysis:** Apply pressure to ensure good contact and collect the spectrum.
- **Interpretation:** Compare the obtained spectrum with characteristic absorption frequencies.

Characteristic FT-IR Peaks:

Wavenumber (cm ⁻¹)	Vibration	Significance
~3100-2800	C-H stretch	Aliphatic N-CH ₃ groups.
~1700 & ~1650	C=O stretch	Two distinct carbonyl groups in the purine-2,6-dione ring.[10]
~1600-1400	C=N, C=C stretch	Aromatic/heterocyclic ring vibrations.
~600-500	C-Br stretch	Confirms the presence of the carbon-bromine bond.

UV-Vis Spectroscopy

Principle: This technique measures the absorption of UV-Visible light by chromophores. It is a simple, rapid method for identity confirmation and quantification.

Protocol: UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a dilute solution of 8-bromotheobromine in ethanol or methanol to an appropriate concentration (e.g., 10 µg/mL).

- Analysis: Using a quartz cuvette, scan the absorbance from 200 to 400 nm against a solvent blank.
- Interpretation: Theobromine has a characteristic absorbance maximum (λ_{\max}) around 273 nm.[11] 8-bromotheobromine is expected to have a similar λ_{\max} , possibly with a slight bathochromic (to longer wavelength) shift due to the bromine substituent. This λ_{\max} can be used for quantification via a Beer-Lambert law calibration curve.

Method Validation and System Suitability

For use in a regulated environment, all analytical methods must be validated.[12][13][14][15] This process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of test results to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The characterization of 8-bromotheobromine is a multi-faceted process that relies on the orthogonal application of chromatographic and spectroscopic techniques. HPLC-UV serves as the primary tool for purity assessment, while the combination of NMR and MS provides definitive structural confirmation. FT-IR and UV-Vis spectroscopy offer rapid and valuable supplementary data for identity verification. By following these detailed protocols and

understanding the scientific principles behind them, researchers and drug developers can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate.

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